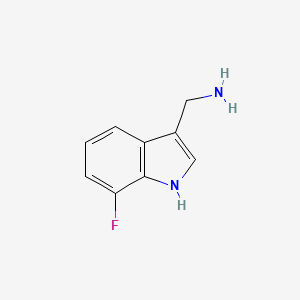

(7-fluoro-1H-indol-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-fluoro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFJOQICBUCVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651646 | |

| Record name | 1-(7-Fluoro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-26-5 | |

| Record name | 7-Fluoro-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887582-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Fluoro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Fluorination in Tryptamine Scaffolds

An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Tryptamines

Tryptamines, a class of monoamine alkaloids, feature a core indole structure that renders them structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This mimicry allows them to interact with a wide array of serotonin receptors, eliciting a range of physiological and psychoactive effects. The introduction of fluorine atoms into the tryptamine scaffold is a strategic medicinal chemistry approach used to modulate their pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds—can significantly alter a molecule's metabolic stability, lipophilicity, and receptor binding interactions.[1] This guide provides a detailed exploration of the mechanism of action of fluorinated tryptamines, focusing on their receptor interactions, structure-activity relationships, and the downstream signaling cascades they initiate.

Core Pharmacodynamics: A Tale of Two Receptors

The primary mechanism of action for tryptamines, including their fluorinated analogues, involves direct interaction with serotonin receptors. While the tryptamine scaffold can engage multiple 5-HT receptor subtypes, the psychoactive and therapeutic effects are predominantly mediated by the interplay between the 5-HT₂A and 5-HT₁A receptors.

-

5-HT₂A Receptor (5-HT₂AR): This Gq-protein coupled receptor is the principal target responsible for the classic psychedelic effects of tryptamines.[2][3] Activation initiates a signaling cascade leading to neuronal excitation and altered sensory perception.

-

5-HT₁A Receptor (5-HT₁AR): This Gi-protein coupled receptor is primarily inhibitory. Its activation is associated with anxiolytic and antidepressant effects.[3]

A key finding in the study of fluorinated tryptamines is that the modification often has a differential impact on these two key receptors. While fluorination generally has little effect on the binding affinity or intrinsic activity at 5-HT₂A receptors, it can significantly modulate affinity and functional potency at the 5-HT₁A receptor, thereby altering the compound's overall pharmacological profile.[4][5][6]

Structure-Activity Relationships (SAR): The Decisive Role of Fluorine Placement

The position of the fluorine atom on the indole ring is a critical determinant of a tryptamine's receptor binding profile and functional activity. This positional variance allows for the fine-tuning of a compound's selectivity and efficacy.

Positional Impact on Receptor Affinity

-

6-Position Fluorination: Early research into fluorinated tryptamines investigated 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET). This compound was found to be behaviorally inactive as a hallucinogen in humans, a finding that spurred deeper investigation into the SAR of this class.[4][7] Studies revealed that fluorination at the 6-position can decrease binding affinity for the 5-HT₁A receptor and may alter the metabolic pathway of the compound, potentially preventing the formation of active metabolites.[1][7]

-

4-Position Fluorination: In stark contrast, fluorination at the 4-position, particularly when combined with a 5-methoxy group (e.g., 4-fluoro-5-methoxy-DMT), leads to a remarkable increase in affinity and functional potency at the 5-HT₁A receptor.[1][5][6] This specific substitution pattern can produce compounds with high 5-HT₁A agonist activity, sometimes exceeding that of standard agonists like 8-OH-DPAT.[1][6][8] This finding highlights a potential pathway for designing potent and selective 5-HT₁A agonists for therapeutic use.[3] The enhanced affinity may be due to the fluorine atom acting as a hydrogen bond acceptor, forming a favorable interaction with a hydrogen bond donor within the 5-HT₁A receptor's binding pocket.[1][5]

-

5-Position Fluorination: Studies on 5-fluorotryptamine have shown that it acts as a partial agonist at 5-HT₃ receptors, indicating that fluorination at this position can expand the receptor activity profile of the tryptamine scaffold.[9]

Pharmacological Data Summary

The following table summarizes the effects of fluorination on the receptor binding affinities and functional potencies of representative tryptamines.

| Compound | Parent Compound | Fluorine Position | 5-HT₂A Ki (nM) | 5-HT₁A Ki (nM) | In Vivo Potency (ED₅₀, µmol/kg) | Primary Observation |

| 6-Fluoro-DET | DET | 6 | ~ Unchanged | Decreased | Abolished (LSD-discrimination) | Loss of hallucinogen-like activity.[4][5] |

| 4-Fluoro-5-MeO-DMT | 5-MeO-DMT | 4 | ~ Unchanged | 0.23 | 0.17 (LY293284-discrimination) | Markedly enhanced 5-HT₁A affinity and potency.[5][6] |

| 6-Fluoro-Psilocin | Psilocin | 6 | ~ Unchanged | Decreased | Attenuated (LSD-discrimination) | Reduced hallucinogen-like activity.[1] |

Ki values represent binding affinity (lower is higher); ED₅₀ values represent in vivo potency (lower is more potent). Data compiled from multiple sources.[1][5][6]

Downstream Signaling Pathways

The binding of a fluorinated tryptamine to its target receptor initiates a cascade of intracellular events that ultimately produce a physiological response. The specific pathway depends on the G-protein to which the receptor is coupled.

5-HT₂A Receptor: The Gq Pathway

Activation of the 5-HT₂A receptor by a tryptamine agonist leads to the coupling of the Gq alpha subunit. This activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade results in neuronal depolarization and is central to the hallucinogenic effects of these compounds.

5-HT₁A Receptor: The Gi Pathway

Conversely, activation of the 5-HT₁A receptor leads to the coupling of the inhibitory Gi alpha subunit. This has two primary effects: it directly inhibits the enzyme Adenylyl Cyclase, which reduces the production of cyclic AMP (cAMP), and its beta-gamma subunit can open G-protein-gated inwardly rectifying potassium (GIRK) channels. The combined effect is a hyperpolarization of the neuron, leading to an inhibitory or modulatory effect on neurotransmission.

Methodologies for Elucidating Mechanism of Action

A combination of in vitro and in vivo techniques is essential for fully characterizing the mechanism of action of novel fluorinated tryptamines.

In Vitro Assays: Receptor Binding and Functional Activity

1. Radioligand Competition Assay Protocol (for Affinity): This assay determines a compound's affinity (Ki) for a specific receptor by measuring how effectively it competes with a known high-affinity radiolabeled ligand.

-

Step 1: Preparation. Cell membranes expressing the receptor of interest (e.g., 5-HT₁A) are prepared from cell cultures or animal brain tissue.

-

Step 2: Incubation. Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the unlabeled test compound (the fluorinated tryptamine).

-

Step 3: Separation. The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

-

Step 4: Quantification. The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Step 5: Analysis. The data are plotted as a competition curve (percent specific binding vs. log of test compound concentration). The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

2. Functional Assay (e.g., cAMP Assay for Potency): This assay measures the functional consequence of receptor binding, determining whether a compound is an agonist, antagonist, or partial agonist, and its potency (EC₅₀).

-

Step 1: Cell Culture. Use a cell line stably expressing the receptor of interest (e.g., 5-HT₁A).

-

Step 2: Stimulation. Treat the cells with varying concentrations of the fluorinated tryptamine.

-

Step 3: Lysis. After incubation, lyse the cells to release intracellular contents.

-

Step 4: cAMP Measurement. Quantify the level of cAMP using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Step 5: Analysis. Plot the cAMP levels against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and maximum effect (Emax).

In Vivo Assays: Behavioral Pharmacology

Drug Discrimination Paradigm: This is a highly specific in vivo procedure to assess the subjective effects of a compound in animals, often used to determine if a test drug has effects similar to a known drug (e.g., a hallucinogen or a 5-HT₁A agonist).[5][6]

-

Step 1: Training. Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the subjective effects of a specific drug (e.g., the 5-HT₁A agonist LY293284) with one lever (the "drug" lever) and the effects of a saline injection with the other lever (the "vehicle" lever).

-

Step 2: Testing. Once trained, the animals are administered various doses of the novel fluorinated tryptamine.

-

Step 3: Observation. The percentage of responses made on the drug-appropriate lever is recorded.

-

Step 4: Analysis. If the animal predominantly presses the "drug" lever, the test compound is said to "fully substitute" for the training drug, indicating a similar mechanism of action. The dose at which the animal makes 50% of its responses on the drug lever is the ED₅₀.

Conclusion and Future Perspectives

The incorporation of fluorine into the tryptamine scaffold is a powerful strategy for modulating pharmacological activity. The key takeaway is that the position of fluorination dictates the compound's receptor interaction profile, particularly the balance of activity between the 5-HT₂A and 5-HT₁A receptors. While fluorination often attenuates or has little effect on 5-HT₂A-mediated hallucinogenic potential, specific substitution patterns, such as at the 4-position, can dramatically enhance 5-HT₁A receptor affinity and agonist potency.[8]

This opens promising avenues for drug development. By leveraging the structure-activity relationships of fluorinated tryptamines, it is possible to design novel compounds with tailored selectivity. For instance, the 4-fluoro-5-methoxy-DMT scaffold serves as an excellent starting point for developing highly potent and selective 5-HT₁A agonists, which could have therapeutic applications as non-psychedelic anxiolytics or antidepressants. Further research integrating computational modeling with empirical testing will continue to refine our understanding and unlock the full potential of these fascinating molecules.

References

-

Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link]

-

Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. ACS Publications. [Link]

-

Tryptamine. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025, October 17). ResearchGate. [Link]

-

Thompson, A. J., & Lummis, S. C. R. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. British Journal of Pharmacology, 154(6), 1267–1274. [Link]

-

Riba, J., Valle, M., Sampedro, F., Rodriguez-Pujadas, A., & Mena, F. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in Neuroscience, 15, 727899. [Link]

-

The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. (2021, September 28). Frontiers. [Link]

-

Kalinec, G., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(3), 337-341. [Link]

-

Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. SciSpace. [Link]

-

Laban, U., Kurrasch-Orbaugh, D., Marona-Lewicka, D., & Nichols, D. E. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. ResearchGate. [Link]

-

Blair, J. B. (1997). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]

-

Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed. [Link]

-

Entactogen. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Riba, J., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. National Institutes of Health. [Link]

-

Kalinec, G., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. ACS Publications. [Link]

-

Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. (n.d.). ACS Publications. [Link]

-

The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. (2025, August 7). ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]

- 9. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Novel 7-Fluoroindole Compounds: Strategies, Mechanisms, and Protocols

Abstract

The 7-fluoroindole scaffold is a privileged pharmacophore, integral to the development of novel therapeutics, particularly in neuroscience and infectious diseases. The strategic introduction of a fluorine atom at the 7-position of the indole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. This guide provides an in-depth exploration of the primary synthetic pathways to 7-fluoroindole and its derivatives. We will dissect classical methodologies, including the Fischer and Leimgruber-Batcho indole syntheses, and contrast them with modern transition-metal-catalyzed strategies. The focus will be on the underlying reaction mechanisms, the rationale behind procedural choices, and detailed, field-tested protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic motif in their work.

The Strategic Importance of the 7-Fluoroindole Moiety

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] The introduction of fluorine, the most electronegative element, into this scaffold is a well-established strategy for optimizing molecular properties. Specifically, placing a fluorine atom at the C-7 position can have profound effects:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in-vivo half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier. This is particularly relevant for developing novel antidepressants and antipsychotics.[3][4]

-

Receptor Binding Affinity: The electronic perturbations caused by the fluorine atom can alter the hydrogen-bonding capabilities and overall electronic profile of the indole ring, potentially leading to stronger and more selective interactions with biological targets like serotonin receptors.[3][4]

-

Antivirulence Properties: Recent studies have identified 7-fluoroindole as a potent inhibitor of biofilm formation and quorum sensing in pathogens like Pseudomonas aeruginosa, presenting a novel therapeutic avenue that circumvents traditional antibiotic resistance mechanisms.[5][6]

Given these advantages, the development of efficient and versatile synthetic routes to access novel 7-fluoroindole compounds is of paramount importance.

Classical Synthesis Pathways

The foundational methods for indole synthesis remain highly relevant for producing 7-fluoroindoles, often serving as reliable, scalable routes.

The Fischer Indole Synthesis

First reported in 1883, the Fischer indole synthesis is a robust method involving the acid-catalyzed cyclization of an arylhydrazone.[7][8] The key to synthesizing a 7-fluoroindole via this route is the use of a correspondingly substituted arylhydrazine, namely (2-fluoro-phenyl)hydrazine.

Causality and Mechanism: The reaction is typically driven by heat and a Brønsted or Lewis acid catalyst (e.g., ZnCl₂, polyphosphoric acid).[7] The mechanism proceeds through several critical steps:

-

Hydrazone Formation: Condensation of (2-fluoro-phenyl)hydrazine with a suitable ketone or aldehyde.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step, where a new C-C bond is created.

-

Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form the five-membered ring.

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the aromatic indole core.

Caption: Workflow of the Fischer Indole Synthesis for 7-Fluoroindoles.

Detailed Experimental Protocol: Synthesis of 7-Fluoro-2-methylindole

This protocol is adapted from the general principles of the Fischer indole synthesis.

-

Hydrazone Formation:

-

To a solution of (2-fluoro-phenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add acetone (1.2 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

The resulting hydrazone can be isolated by filtration or used directly in the next step.

-

-

Cyclization:

-

To the crude hydrazone, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) (1.5 eq).

-

Heat the reaction mixture to 170 °C (oil bath) for 15-20 minutes.[9] The reaction is often rapid and exothermic.

-

Causality: The high temperature provides the activation energy for the[3][3]-sigmatropic rearrangement, while the Lewis acid coordinates to the nitrogen atoms, facilitating the bond reorganization and subsequent cyclization.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 7-fluoro-2-methylindole.

-

-

Characterization:

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly versatile two-step method that provides access to indoles that may be unsubstituted at the C2 and C3 positions.[10] This is a significant advantage over the Fischer synthesis, which requires a ketone or aldehyde that ultimately becomes part of the final structure.[10]

Causality and Mechanism: The synthesis begins with a substituted o-nitrotoluene.

-

Enamine Formation: 3-Fluoro-2-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-dimethylamino-nitrostyrene intermediate. The reaction is driven by the condensation and elimination of methanol.

-

Reductive Cyclization: The intermediate enamine is then reduced. The nitro group is reduced to an amino group, which then spontaneously attacks the enamine double bond, eliminating dimethylamine and forming the indole ring. Various reducing agents can be employed, allowing for broad functional group compatibility.[10] Common choices include catalytic hydrogenation (H₂/Pd-C), iron in acetic acid, or sodium dithionite.

Sources

- 1. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]

- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Exploratory Research of Fluorinated Indoleamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, pharmacological evaluation, and metabolic considerations of fluorinated indoleamines. It is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting serotonergic systems. By integrating established principles of medicinal chemistry with detailed experimental insights, this document aims to empower scientists to rationally design and investigate next-generation psychoactive and therapeutic compounds.

The Strategic Imperative of Fluorination in Indoleamine Drug Discovery

The indoleamine scaffold, exemplified by endogenous neurotransmitters like serotonin and melatonin, is a cornerstone of neuropharmacology. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tool to modulate its pharmacological and pharmacokinetic properties. The unique physicochemical characteristics of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's bioactivity.[1][2]

Judicious fluorination can lead to:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate and improve its oral bioavailability.

-

Modulation of Receptor Affinity and Selectivity: Fluorine's strong electron-withdrawing nature can alter the electronic distribution within the indole ring, influencing how the molecule interacts with its target receptors. This can lead to increased binding affinity or a more desirable selectivity profile across different receptor subtypes.

-

Improved Blood-Brain Barrier Penetration: The introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its passage across the blood-brain barrier, a critical attribute for centrally acting drugs.

This guide will delve into the practical aspects of harnessing these benefits, from the chemical synthesis of fluorinated indoleamines to their detailed pharmacological and metabolic characterization.

Synthesis of Fluorinated Indoleamines: A Methodological Overview

The synthesis of fluorinated indoleamines can be broadly approached in two ways: by constructing the indole ring from a fluorinated precursor or by direct fluorination of a pre-existing indoleamine scaffold. The choice of strategy is often dictated by the desired position of the fluorine atom and the availability of starting materials.

Constructing the Fluorinated Indole Core: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely employed method for forming the indole nucleus.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize a fluorinated indoleamine, a correspondingly fluorinated phenylhydrazine is required.

Conceptual Workflow for Fischer Indole Synthesis of a Fluorinated Tryptamine:

Caption: Fischer Indole Synthesis workflow for fluorinated tryptamines.

Experimental Protocol: Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol (Illustrative Example)

This protocol, adapted from established procedures, illustrates the key steps in constructing a fluorinated indole ring.[6]

-

Diazotization of 4-Fluoro-3-methoxyaniline:

-

To a stirred solution of 4-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, ensuring the temperature is maintained below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to facilitate the complete formation of the diazonium salt.

-

-

Reduction to the Phenylhydrazine:

-

The cold diazonium salt solution is then slowly added to a solution of a suitable reducing agent, such as tin(II) chloride, to yield the corresponding fluorinated phenylhydrazine.

-

-

Condensation and Cyclization:

-

The resulting phenylhydrazine is then condensed with a suitable ketone or aldehyde bearing the precursor to the tryptamine side chain.

-

The subsequent acid-catalyzed cyclization (indolization) is typically carried out at elevated temperatures in a suitable solvent to form the indole ring.

-

-

Further Modifications:

-

The resulting fluorinated indole can then be further modified, for example, by N-alkylation and deprotection of any protecting groups, to yield the final target compound.

-

Direct Fluorination of the Indole Ring

Direct fluorination of an existing indoleamine offers a more convergent synthetic route. Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used for this purpose.[1][7][8][9] The regioselectivity of the fluorination is influenced by the electronic properties of the indole ring and the reaction conditions.

General Protocol for Electrophilic Fluorination with Selectfluor®:

-

A solution of the indoleamine substrate is prepared in a suitable dry solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon).

-

The solution is cooled to 0 °C.

-

A solution of Selectfluor® (typically 1.0-1.2 equivalents) in the same solvent is added dropwise.

-

The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

-

Upon completion, the reaction mixture is worked up by removing the solvent in vacuo, followed by an appropriate extraction and purification procedure (e.g., column chromatography).[7]

Pharmacological Characterization of Fluorinated Indoleamines

A thorough understanding of the pharmacological profile of novel fluorinated indoleamines is crucial for their development as therapeutic agents. This typically involves determining their binding affinities for and functional activities at a range of relevant receptors, particularly serotonin (5-HT) receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. These assays involve competing the unlabeled test compound (the fluorinated indoleamine) with a radiolabeled ligand of known high affinity for the receptor.

Experimental Protocol: Serotonin Receptor Radioligand Binding Assay (General)

-

Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or animal tissues.

-

Assay Buffer: An appropriate buffer is prepared to maintain pH and ionic strength.

-

Incubation: A mixture containing the cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test compound is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following receptor activation.

Experimental Protocol: 5-HT Receptor Functional Assay (Calcium Mobilization)

-

Cell Culture: Cells stably expressing the serotonin receptor of interest and a calcium-sensitive fluorescent dye are cultured.

-

Compound Addition: The cells are treated with varying concentrations of the fluorinated indoleamine.

-

Fluorescence Measurement: The change in intracellular calcium concentration upon compound addition is measured using a fluorescence plate reader.

-

Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

Structure-Activity Relationships

Systematic fluorination of the indoleamine scaffold allows for the exploration of structure-activity relationships (SAR). The following table summarizes representative binding affinity data for a selection of fluorinated tryptamines at human serotonin receptors.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| DMT | 116 | 108 | 59 |

| 4-Fluoro-DMT | 1,200 | 110 | 65 |

| 5-Fluoro-DMT | 25 | 45 | 28 |

| 6-Fluoro-DMT | 180 | 250 | 150 |

| 7-Fluoro-DMT | 350 | 300 | 200 |

Data are illustrative and compiled from various sources for comparative purposes.

Structure-Activity Relationship Diagram:

Caption: Impact of fluorination position on serotonin receptor affinity.

Metabolic Stability and Pharmacokinetic Profile

The introduction of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates. This is primarily due to the high strength of the C-F bond, which is more resistant to enzymatic cleavage than a C-H bond.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are used to predict the in vivo metabolic clearance of a compound. These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation: The fluorinated indoleamine is incubated with liver microsomes (e.g., human, rat, or mouse) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37 °C.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolic Stability Evaluation Workflow:

Caption: Workflow for in vitro metabolic stability assessment.

The enhanced metabolic stability of fluorinated indoleamines generally translates to improved pharmacokinetic properties in vivo, such as a longer plasma half-life and increased exposure (AUC). However, it is crucial to conduct full pharmacokinetic studies in animal models to confirm these benefits and to assess other parameters such as oral bioavailability, distribution, and excretion.

Conclusion and Future Directions

The exploratory research of fluorinated indoleamines represents a promising frontier in neuropharmacology and drug discovery. The strategic incorporation of fluorine offers a powerful means to fine-tune the pharmacological and pharmacokinetic properties of the indoleamine scaffold, leading to the development of novel compounds with enhanced therapeutic potential. This guide has provided a technical framework for the synthesis, pharmacological characterization, and metabolic evaluation of these fascinating molecules.

Future research in this area will likely focus on:

-

The development of more selective and efficient fluorination methodologies.

-

A deeper understanding of the structural basis for the altered receptor interactions of fluorinated indoleamines through computational modeling and structural biology.

-

The exploration of fluorinated indoleamines for a wider range of therapeutic applications beyond traditional psychedelic effects, including the treatment of depression, anxiety, and neurodegenerative disorders.

By building upon the foundational knowledge and methodologies outlined in this guide, the scientific community is well-positioned to unlock the full potential of fluorinated indoleamines in the ongoing quest for safer and more effective medicines for brain disorders.

References

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]

-

ResearchGate. Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials. Available from: [Link]

-

PubMed. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Available from: [Link]

-

PubMed Central. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Available from: [Link]

-

ResearchGate. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Available from: [Link]

-

ResearchGate. Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Available from: [Link]

-

PubMed. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Available from: [Link]

- Google Patents. Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.

-

Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available from: [Link]

-

ResearchGate. Selectfluor. Available from: [Link]

-

eScholarship.org. Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Royal Society of Chemistry. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds. Available from: [Link]

-

SciSpace. The Fischer Indole Synthesis. Available from: [Link]

-

The Fischer Indole Synthesis: A Semiempirical Study. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]

- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 9. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (7-fluoro-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7-fluoro-1H-indol-3-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into compounds targeting a range of biological pathways, particularly those involving serotonin receptors.[1] This document provides a comprehensive guide to the synthesis and purification of this key intermediate. The described methodology is designed to be robust and scalable, addressing common challenges associated with the synthesis of substituted indoles and the purification of primary amines. The protocol is divided into two main stages: the formylation of a suitable precursor to yield 7-fluoro-1H-indole-3-carboxaldehyde, and the subsequent reductive amination to afford the target primary amine. Detailed purification strategies, including Boc-protection and column chromatography, are also presented to ensure high purity of the final product.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[2] Fluorination of the indole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The 7-fluoro substitution, in particular, has been explored in the development of various therapeutic agents.[3] this compound serves as a critical synthon for introducing the 7-fluoro-3-methylamine-indole motif, a key pharmacophore in numerous biologically active compounds.[1]

This application note details a reliable and efficient two-step synthesis of this compound, followed by a thorough purification protocol. The synthetic approach is based on established chemical transformations, optimized for yield and purity.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a two-step sequence starting from a commercially available substituted aniline. The first step involves the construction of the 7-fluoroindole-3-carboxaldehyde core via a Vilsmeier-Haack reaction. The subsequent step is the conversion of the aldehyde to the primary amine through reductive amination. An optional Boc-protection step is included to facilitate purification.

Figure 1: Overall workflow for the synthesis and purification of this compound.

Part 1: Synthesis of 7-Fluoro-1H-indole-3-carboxaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] In this protocol, we adapt a procedure for the synthesis of substituted indole-3-carboxaldehydes.[8]

Reaction Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich indole precursor at the C3 position, leading to the formation of an iminium salt, which is subsequently hydrolyzed during workup to yield the aldehyde.

Experimental Protocol

Materials:

-

2-Fluoro-6-methylaniline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (10 mL). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (a molar equivalent based on the formylating agent) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

Formylation Reaction: To a separate flask containing 2-fluoro-6-methylaniline (10 g, 80 mmol) dissolved in DMF (10 mL), slowly add the freshly prepared Vilsmeier reagent (20 mL) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Subsequently, raise the temperature to 70 °C and maintain it for 5 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the mixture is basic. A pale yellow solid should precipitate.

-

Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain 7-fluoro-1H-indole-3-carboxaldehyde.[8]

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-6-methylaniline (10 g) | [8] |

| Expected Product | 7-Fluoro-1H-indole-3-carboxaldehyde | [8] |

| Expected Yield | ~92% (12 g) | [8] |

| Appearance | Pale yellow solid | [8] |

Table 1: Summary of the synthesis of 7-fluoro-1H-indole-3-carboxaldehyde.

Part 2: Synthesis of this compound

The conversion of the aldehyde to the primary amine can be achieved through several methods. Direct reduction with powerful hydrides like lithium aluminum hydride (LiAlH₄) can be effective but may sometimes lead to over-reduction to the corresponding methylindole.[9][10][11] A more controlled and often higher-yielding approach is reductive amination.

Reductive Amination Protocol

This protocol involves the formation of an intermediate imine or enamine, which is then reduced in situ.

Materials:

-

7-Fluoro-1H-indole-3-carboxaldehyde

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol, anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 7-fluoro-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous methanol, add a large excess of ammonium acetate (e.g., 10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part 3: Purification of this compound

Primary amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to strong interactions with the acidic silica gel, resulting in poor separation and tailing.[12] Two effective strategies for the purification of the title compound are presented below.

Strategy A: Direct Purification by Column Chromatography

This method involves modifying the mobile phase or using a specialized stationary phase to minimize the interaction between the basic amine and the silica gel.

Protocol:

-

Stationary Phase: Use either standard silica gel or, for better results, an amine-functionalized silica gel.

-

Mobile Phase:

-

For standard silica: A gradient of dichloromethane and methanol is often effective. To suppress tailing, add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent.[12]

-

For amine-functionalized silica: A non-polar/polar solvent system like hexane/ethyl acetate or dichloromethane/methanol can be used without the need for a basic additive.

-

-

Procedure:

-

Dissolve the crude amine in a minimal amount of the initial eluent.

-

Load the solution onto the prepared column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate method.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Strategy B: Purification via Boc-Protection and Deprotection

This strategy involves protecting the primary amine with a tert-butyloxycarbonyl (Boc) group. The resulting carbamate is less polar and non-basic, making it much easier to purify by standard silica gel chromatography. The protecting group is then removed to yield the pure amine.

Figure 2: Workflow for the purification of this compound via Boc-protection.

Boc-Protection Protocol:

-

Dissolve the crude amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected amine by standard silica gel column chromatography using a hexane/ethyl acetate gradient.

Boc-Deprotection Protocol:

-

Dissolve the purified Boc-protected amine in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the pure this compound. Mild deprotection can also be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can be advantageous for sensitive substrates.[13]

| Purification Method | Advantages | Disadvantages |

| Direct Chromatography | Fewer steps, quicker. | May require optimization of solvent system; potential for product loss on silica. |

| Boc-Protection/Deprotection | More reliable purification; higher purity often achieved. | Adds two steps to the synthesis; requires handling of protecting groups. |

Table 2: Comparison of purification strategies.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

-

Sodium cyanoborohydride is toxic. Avoid inhalation and skin contact.

-

Lithium aluminum hydride (if used) is highly reactive with water and pyrophoric. Handle under an inert atmosphere.

-

Trifluoroacetic acid and HCl are corrosive. Handle with care.

Conclusion

This application note provides a detailed and practical guide for the synthesis and purification of this compound. The described Vilsmeier-Haack formylation and subsequent reductive amination offer a reliable route to this important building block. The inclusion of two distinct purification strategies allows researchers to choose the most appropriate method based on their specific needs and available resources, ensuring access to high-purity material for downstream applications in drug discovery and development.

References

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

indole-3-aldehyde. Organic Syntheses Procedure. [Link]

-

Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers. [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

7-Fluoro-1H-Indole-3-Carbaldehyde. MySkinRecipes. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. ResearchGate. [Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl). NIH. [Link]

-

Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. [Link]

-

Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters - ACS Publications. [Link]

-

Cobalt-Catalyzed Enantioselective Directed C–H Alkylation of Indole with Styrenes. Organic Letters - ACS Publications. [Link]

-

Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. [Link]

-

General method for selective Mono-Boc protection of diamines and thereof. SciSpace. [Link]

-

Vilsmeier–Haack reaction of indole. YouTube. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Lithium aluminium hydride. Wikipedia. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

-

7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]

-

Indole N‐Boc deprotection method development. ResearchGate. [Link]

Sources

- 1. 7-Fluoro-1H-Indole-3-Carbaldehyde [myskinrecipes.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to the Analytical Characterization of 7-Fluoroindole and its Derivatives

Introduction: The Significance of 7-Fluoroindole in Modern Research

7-Fluoroindole is a fluorinated heterocyclic compound derived from indole, a foundational structure in numerous biologically active molecules.[1] The strategic introduction of a fluorine atom at the 7-position of the indole scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This makes 7-fluoroindole and its derivatives highly valuable building blocks in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of pharmaceuticals, particularly novel antidepressants and antipsychotics, and are used in biological research to probe serotonin receptors.[2] Furthermore, their unique photophysical properties have led to their use in developing fluorescent probes for bioimaging and advanced materials like organic semiconductors.[2]

Given its expanding role, the unambiguous characterization of 7-fluoroindole is paramount to ensure purity, confirm structural integrity, and understand its behavior in various applications. This guide provides a multi-technique approach to the comprehensive analysis of 7-fluoroindole, offering both the theoretical basis for each method and detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable tool for the structural determination of organic molecules. For fluorinated compounds like 7-fluoroindole, a multi-nuclear approach is essential, with ¹⁹F NMR providing direct, high-sensitivity information about the fluorine's chemical environment.[3][4][5]

The Causality Behind a Multi-Nuclear NMR Approach

-

¹H NMR: Provides the proton framework of the molecule. The fluorine atom at the 7-position will induce through-bond J-coupling with adjacent protons (H6, H1-NH), leading to more complex splitting patterns than in unsubstituted indole. This coupling is a definitive indicator of the fluorine's position.

-

¹³C NMR: Reveals the carbon skeleton. The C-F bond results in a large, one-bond coupling constant (¹JCF) for C7, which is a key diagnostic signal. The fluorine's electron-withdrawing nature also influences the chemical shifts of neighboring carbon atoms. For advanced studies, ¹³C-labeled 7-fluoroindole can be synthesized and used.[6][7]

-

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is exceptionally sensitive and informative.[4][8] It provides a clean spectral window, free from background signals often seen in ¹H NMR, making it ideal for purity assessment and binding studies.[1][5]

Data Interpretation: A Guide to Chemical Shifts and Coupling Constants

The true power of NMR lies in interpreting the spectral data. The fluorine atom creates a unique fingerprint.

| Parameter | Expected Observation for 7-Fluoroindole | Scientific Rationale |

| ¹H NMR Chemical Shifts | Protons on the fluorinated benzene ring (H4, H5, H6) will be shifted relative to indole due to the electronic effect of fluorine. | The electronegativity of fluorine alters the electron density around adjacent protons, changing their shielding and thus their resonant frequency. |

| ¹⁹F NMR Chemical Shift | A single resonance, typically a doublet of doublets or a more complex multiplet. | The chemical shift is highly sensitive to the local electronic environment. The splitting pattern arises from coupling to neighboring protons (primarily H1 and H6). |

| J-Coupling (H-F, C-F) | ³JHF (H6-F7) ~6-10 Hz; ⁴JHF (H1-F7) ~4-6 Hz; ¹JCF (C7-F7) ~240-250 Hz. | Spin-spin coupling is mediated through chemical bonds. The magnitude of the coupling constant provides crucial information about the proximity and connectivity of nuclei.[4] |

Protocol: Acquiring High-Quality NMR Data for 7-Fluoroindole

This protocol ensures the acquisition of reliable and reproducible NMR data. A self-validating system includes proper sample preparation and instrument calibration.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the 7-fluoroindole sample.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

- Ensure the sample is fully dissolved to avoid spectral broadening.

2. Instrument Setup & Acquisition:

- Use a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

- ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the entire expected range (approx. 0-12 ppm). Use a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is needed.[4]

- ¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Acquire both a proton-coupled and a proton-decoupled spectrum. The decoupled spectrum will show a single peak, useful for purity analysis, while the coupled spectrum reveals the H-F coupling patterns.

- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a higher number of scans will be required. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

3. Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to all spectra.

- Reference the spectra correctly. For ¹H and ¹³C, reference to the residual solvent peak. For ¹⁹F, an external reference like CFCl₃ (0 ppm) or an internal, inert reference compound is recommended for accuracy.[8]

- Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of different species.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a vital technique for confirming the molecular weight of 7-fluoroindole and providing structural information through its fragmentation pattern. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for both identification and quantification in complex mixtures.[9][10]

The Logic of LC-MS/MS for Indole Analysis

LC-MS/MS provides two layers of specificity. First, the liquid chromatography separates the analyte from other components in the sample based on its physicochemical properties (e.g., polarity). Second, the tandem mass spectrometer provides definitive identification based on the specific mass-to-charge ratio (m/z) of the parent ion and its unique fragmentation products.[10][11] This is crucial for analyzing biological samples or reaction mixtures.

Protocol: LC-MS/MS Method for Identification and Quantification

This protocol is designed for the sensitive detection of 7-fluoroindole.

1. Sample and Standard Preparation:

- Prepare a stock solution of 7-fluoroindole (1 mg/mL) in methanol or acetonitrile.

- Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[9]

- For biological samples, perform a sample cleanup step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) to remove matrix interferences.[12][13]

2. Liquid Chromatography (HPLC) System:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This is the workhorse for separating moderately polar compounds like indoles.

- Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte for better ionization.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the compound, followed by a re-equilibration step.

| Time (min) | % Mobile Phase B (Acetonitrile) | Purpose |

| 0.0 | 10 | Initial condition |

| 5.0 | 95 | Elute analyte |

| 7.0 | 95 | Column wash |

| 7.1 | 10 | Return to initial condition |

| 10.0 | 10 | Re-equilibration |

3. Mass Spectrometry (MS) System:

- Ionization Mode: Electrospray Ionization Positive (ESI+). The indole nitrogen is readily protonated.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

- MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺. The exact mass should be calculated (C₈H₆FN + H⁺ = 136.05 m/z). The product ions will be determined by performing a product ion scan on the precursor. A common fragmentation for indoles is the loss of HCN.

- Instrument Parameters: Optimize collision energy, nebulizer gas, and capillary temperature for maximum signal intensity.[10]

Spectroscopic and Chromatographic Workflows

A comprehensive analysis combines multiple techniques in a logical sequence. The following workflow ensures that all aspects of the compound's identity and purity are confirmed.

Caption: Comprehensive analytical workflow for 7-fluoroindole.

Vibrational and Optical Spectroscopy

While NMR and MS define the molecular structure, techniques like FTIR, UV-Vis, and Fluorescence spectroscopy provide valuable information about functional groups and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify specific functional groups within a molecule by measuring the absorption of infrared radiation.[14]

Expected Vibrational Bands for 7-Fluoroindole:

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3400 | N-H Stretch | Confirms the presence of the indole N-H group.[15] |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the aromatic protons on the rings.[15] |

| ~1620-1450 | C=C Aromatic Ring Stretch | Characteristic "fingerprint" region for the indole core.[15] |

| ~1250-1000 | C-F Stretch | A strong, key absorption band confirming the presence of the carbon-fluorine bond. |

Protocol: FTIR Analysis

-

Sample Preparation: Ensure the sample is free of water, which has strong IR absorption. For solid samples, the KBr pellet method is common. Mix ~1 mg of the 7-fluoroindole sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[14]

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the key vibrational bands and compare them to known values for indoles and organofluorine compounds.

UV-Visible and Fluorescence Spectroscopy

The conjugated π-system of the indole ring gives rise to characteristic UV absorption and, often, fluorescence emission. These techniques are highly sensitive and are fundamental to applications where 7-fluoroindole is used as a fluorescent probe.[2][16] The properties of the related compound, 7-azaindole, have been extensively studied and provide a good reference.[17][18]

Protocol: Measuring Spectroscopic Properties

-

Solvent Selection: The choice of solvent can significantly impact the absorption and emission spectra (solvatochromism). Use a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile).

-

Concentration: Prepare a dilute solution of 7-fluoroindole (typically in the micromolar range, ~1-10 µM). The absorbance at the λmax should ideally be below 0.1 to avoid inner filter effects in fluorescence measurements.

-

UV-Vis Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum from ~200 nm to 400 nm. Determine the wavelength(s) of maximum absorbance (λmax).

-

Fluorescence Measurement: Use a spectrofluorometer. Set the excitation wavelength to a determined λmax from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence emission spectrum. The resulting spectrum will show the wavelength of maximum emission.

X-ray Crystallography: The Definitive Structure

For an unambiguous, three-dimensional structure of 7-fluoroindole in the solid state, single-crystal X-ray diffraction is the gold standard.[19] This technique provides precise bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal can be challenging, the resulting data is definitive.

Protocol: From Crystal to Structure

-

Crystal Growth: The key and often most difficult step. Slow evaporation of a saturated solution of 7-fluoroindole in a suitable solvent system (e.g., hexane/ethyl acetate) is a common method.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

Conclusion

The thorough characterization of 7-fluoroindole requires a synergistic and logical application of multiple analytical techniques. NMR spectroscopy provides the fundamental structural framework. Mass spectrometry confirms the molecular weight and identity. Chromatography is essential for assessing purity. Finally, FTIR, UV-Vis, fluorescence, and X-ray crystallography offer deeper insights into the functional groups, photophysical properties, and precise three-dimensional architecture of the molecule. Following the protocols outlined in this guide will enable researchers to generate high-quality, reliable, and comprehensive data, ensuring the integrity of their research and the success of their applications.

References

-

Chowdhury, M. A., et al. (2006). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 39(11), 757-766. Available from: [Link]

-

J&K Scientific. 7-Fluoroindole | 387-44-0. Available from: [Link]

-

Andriani, Y., et al. (2018). Fourier Transform Infra-Red (FTIR) Spectrum Characterization of Bacillus mycoides. Jurnal Natural, 18(1), 25-28. Available from: [Link]

-

Oxford Instruments. NMR | Speeding Fluorine Analysis - Magnetic Resonance. Available from: [Link]

-

Lin, Y. T., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Biomedicine & Pharmacotherapy, 165, 115201. Available from: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

Lee, J., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Microbial Biotechnology, 2(1), 75-90. Available from: [Link]

-

Kumar, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Separations, 9(8), 205. Available from: [Link]

-

Agostini, F., et al. (2024). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Bioengineering and Biotechnology, 11, 1335002. Available from: [Link]

-

Lundqvist, K. L. M., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega, 5(33), 20958-20967. Available from: [Link]

-

Liu, H., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 502. Available from: [Link]

-

Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. Available from: [Link]

-

Jordi Labs. CASE STUDY: FTIR for Identification of Contamination. Available from: [Link]

-

Negrerie, M., et al. (1992). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. The Journal of Physical Chemistry, 96(7), 2913-2919. Available from: [Link]

-

Arcos-López, T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795-12803. Available from: [Link]

-

ResearchGate. FT-IR spectrum of control indole. Available from: [Link]

-

Hilaris Publisher. A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Journal of Chromatography & Separation Techniques. Available from: [Link]

-

ResearchGate. Ultraviolet–Visible and Fluorescence Spectroscopy. Available from: [Link]

-

Emwas, A. H., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2899-2908. Available from: [Link]

-

Organomation. Chromatography Sample Preparation Guide. Available from: [Link]

-

Mokolokolo, P. P., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molecules, 27(19), 6296. Available from: [Link]

-

ResearchGate. LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. Available from: [Link]

-

Hiraoka, Y., et al. (2001). Seven-color Fluorescence Imaging of Tissue Samples Based on Fourier Spectroscopy and Singular Value Decomposition. Journal of Histochemistry & Cytochemistry, 49(6), 713-724. Available from: [Link]

-

Chrom Tech, Inc. Fundamentals of Sample Preparation for Chromatography. Available from: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

-

Agilent Technologies. A Comprehensive Guide to FTIR Analysis. Available from: [Link]

-

Zhang, Z., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(7), 10273-10284. Available from: [Link]

-

Biocompare. Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Available from: [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. Available from: [Link]

-

Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. Available from: [Link]

-

Cistrone, P. A., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(23), 9103-9116. Available from: [Link]

-

Mireault, C. R., et al. (2018). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Journal of Biomolecular NMR, 71(4), 253-264. Available from: [Link]

-

El-Gohary, N. S., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. Molecules, 27(19), 6667. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of the activating factor and synthetic indole. Available from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. jk-sci.com [jk-sci.com]

- 3. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]